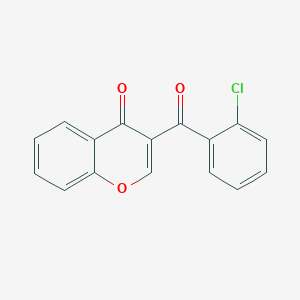
3-(2-chlorobenzoyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzoyl)-4H-chromen-4-one, commonly known as ClBQ, is a heterocyclic organic compound that belongs to the class of coumarin derivatives. It has a molecular formula of C16H9ClO3 and a molecular weight of 288.69 g/mol. ClBQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
ClBQ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ClBQ exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Furthermore, ClBQ has been shown to possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. ClBQ has also been investigated for its potential applications in materials science, where it has been used as a building block for the synthesis of novel organic materials with promising electronic and optical properties.
Mechanism of Action
The mechanism of action of ClBQ involves its interaction with various cellular targets, including DNA, proteins, and enzymes. ClBQ has been shown to intercalate into DNA, leading to DNA damage and subsequent apoptosis. ClBQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Furthermore, ClBQ has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of various tumor suppressor genes.
Biochemical and Physiological Effects:
ClBQ has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. ClBQ has also been shown to inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. Furthermore, ClBQ has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
ClBQ possesses several advantages for lab experiments, including its high yield and purity, its well-characterized structure, and its potential applications in various fields. However, the synthesis of ClBQ is a complex process that requires expertise in organic chemistry and specialized equipment. Furthermore, the biological activity of ClBQ may vary depending on the cell type and experimental conditions, which may limit its applicability in certain studies.
Future Directions
There are several future directions for the research on ClBQ. One potential direction is the development of novel analogs of ClBQ with improved biological activity and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activity of ClBQ. Furthermore, the potential applications of ClBQ in materials science and organic synthesis warrant further exploration. Overall, the research on ClBQ has the potential to lead to the development of novel therapeutic agents and materials with significant scientific and commercial value.
Synthesis Methods
ClBQ can be synthesized through a multistep reaction involving the condensation of salicylaldehyde and chloroacetyl chloride, followed by cyclization with 2-hydroxybenzaldehyde. The resulting product is then subjected to further reactions to obtain ClBQ in high yield and purity. The synthesis of ClBQ is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
IUPAC Name |
3-(2-chlorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-13-7-3-1-5-10(13)15(18)12-9-20-14-8-4-2-6-11(14)16(12)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHRDJEIPBRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)

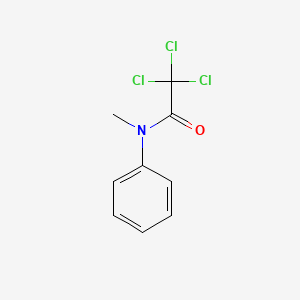
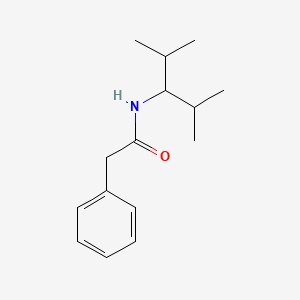


![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)
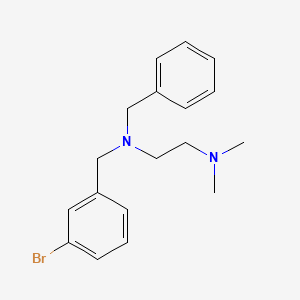
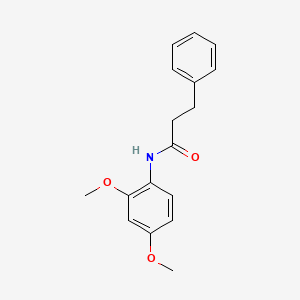
![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)
